2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-isobutyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide
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Description
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-isobutyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H28ClN3O4S and its molecular weight is 514.04. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
Quinazolinone compounds, closely related to the chemical , have been studied for their potential antimicrobial properties. A series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, which share structural similarities with the specified compound, were synthesized and found to exhibit in vitro antibacterial and antifungal activities against various microorganisms including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Dodiya, & Shihora, 2011). This research highlights the potential of quinazolinone derivatives in the development of new antimicrobial agents.
Synthesis and Characterization
The synthesis and characterization of quinazolinone compounds are crucial in exploring their scientific applications. For instance, the synthesis of ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its subsequent reactions to form various compounds demonstrate the versatility of quinazolinone derivatives in chemical synthesis (Desai, Shihora, & Moradia, 2007). These synthetic pathways are vital for the development of new pharmaceuticals and materials.
Catalytic Reactions
Quinazolinone derivatives have been used in catalytic reactions, such as in the synthesis of heterocyclic derivatives by palladium-catalyzed oxidative cyclization-alkoxycarbonylation (Bacchi et al., 2005). These reactions are significant in the field of organic chemistry, offering efficient routes to complex molecules that can have various scientific and industrial applications.
Polymerization
In the field of polymer science, compounds structurally related to the given chemical have been used in the synthesis of polymers. For instance, the synthesis of 2-(4-Carboxyphenyl)-, 2-(3-carboxyphenyl)- and 2-(6-carboxynaphtyl-2-yl)-1,3-oxazoline and their subsequent thermal bulk polymerization to form new linear poly(ester amide)s demonstrate the role of such compounds in the creation of new polymeric materials (Jakisch, Böhme, Komber, & Pompe, 1999).
Cancer Research
Quinazolinone derivatives have also been investigated for their potential in cancer treatment. Studies on compounds like 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidines, which have structural similarities, have shown that they possess cytotoxic activities against various cancer cells (Bu et al., 2001). This research is instrumental in the ongoing search for new anticancer agents.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-N-(2-methylpropyl)-4-oxo-3-(oxolan-2-ylmethyl)quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O4S/c1-16(2)13-28-24(32)18-7-10-21-22(12-18)29-26(30(25(21)33)14-20-4-3-11-34-20)35-15-23(31)17-5-8-19(27)9-6-17/h5-10,12,16,20H,3-4,11,13-15H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBSVHWBOFKPGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)CC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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